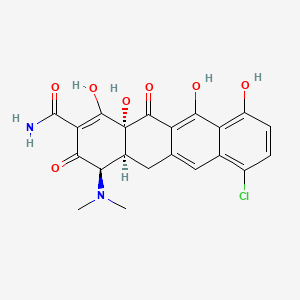
4-Epianhydrodemeclocycline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Epianhydrodemeclocycline is a derivative and impurity of demeclocycline, which is a tetracycline antibiotic. This compound is known for its structural similarity to demeclocycline but with distinct chemical properties that make it an interesting subject for scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Epianhydrodemeclocycline typically involves the chemical modification of demeclocycline. The process includes specific reaction conditions such as controlled temperature and pH levels to ensure the desired structural changes. Detailed synthetic routes are often proprietary and may involve multiple steps of organic synthesis, including chlorination and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, demeclocycline. when produced, it follows stringent quality control measures to ensure purity and consistency. The production process may involve large-scale organic synthesis techniques and purification methods such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 4-Epianhydrodemeclocycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
科学的研究の応用
4-Epianhydrodemeclocycline has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of tetracycline derivatives.
Biology: Investigated for its potential effects on bacterial protein synthesis and its role as an antibiotic impurity.
Medicine: Explored for its potential therapeutic effects and its role in understanding the pharmacokinetics of tetracycline antibiotics.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
作用機序
The mechanism of action of 4-Epianhydrodemeclocycline is similar to that of demeclocycline. It inhibits protein synthesis by binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth. Additionally, it may cause alterations in the cytoplasmic membrane, affecting cellular functions .
類似化合物との比較
Demeclocycline: The parent compound, known for its antibiotic properties.
4-epi-Demeclocycline Hydrochloride: Another derivative with similar structural features.
Demethyltetracycline: A related tetracycline antibiotic with distinct pharmacological properties .
Uniqueness: 4-Epianhydrodemeclocycline is unique due to its specific structural modifications, which result in different chemical and biological properties compared to its parent compound and other derivatives. These differences make it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C21H19ClN2O7 |
|---|---|
分子量 |
446.8 g/mol |
IUPAC名 |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15+,21-/m0/s1 |
InChIキー |
BQFNYHFSJOJWHN-QVTBRLCASA-N |
異性体SMILES |
CN(C)[C@@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
正規SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


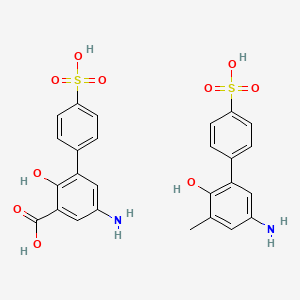
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
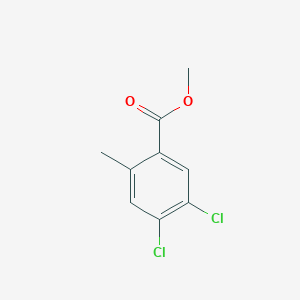

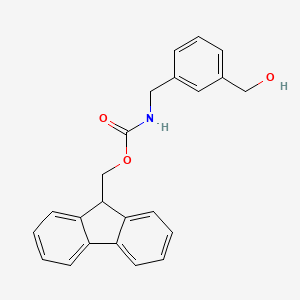
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
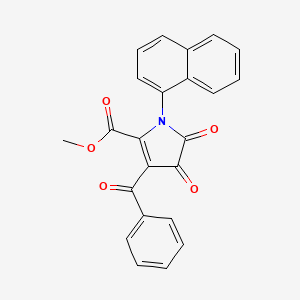
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
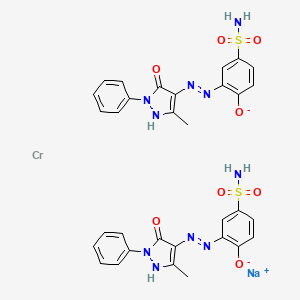

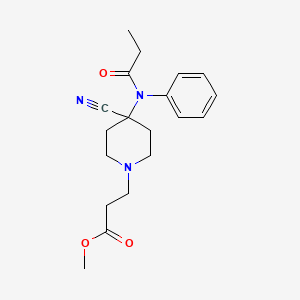
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
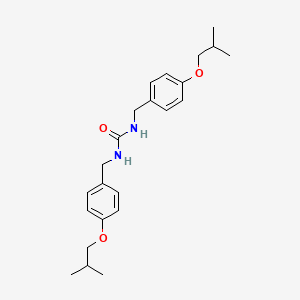
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
